Methyl 1-methyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that consist of a fused benzene and pyrazole ring.
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indazole-3-carboxylate is a complex organic compound Similar indazole derivatives have been studied for their inhibitory effects on human neutrophil elastase .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this specific compound with its targets.
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways, including those involved in cell proliferation .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methyl-1H-indazole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of indazole-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at an elevated temperature, followed by purification through distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
- Indazole-3-carboxylic acid methyl ester
- 1-Methylindazole-3-carboxylic acid
- 3-Indazolecarboxylic acid methyl ester
Comparison: Methyl 1-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring. This substitution can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the methyl group at the 1-position can affect its binding affinity to certain enzymes or receptors, making it distinct in its applications .
Biological Activity
Methyl 1-methyl-1H-indazole-3-carboxylate, a derivative of indazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
The compound features an indazole ring system, which is known for its ability to interact with various biological targets, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant, indicating a potential therapeutic role in inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A series of assays conducted on various cancer cell lines revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates:
Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 15 | 70 |
HT-29 | 20 | 65 |
These results highlight the potential of this compound as an adjunct in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.
Case Studies
A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. Administration of the compound resulted in reduced joint swelling and histological evidence of decreased inflammation compared to control groups. This suggests its potential utility in treating autoimmune conditions .
Properties
IUPAC Name |
methyl 1-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWFNXKOCOIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552092 | |
Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109216-60-6 | |
Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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